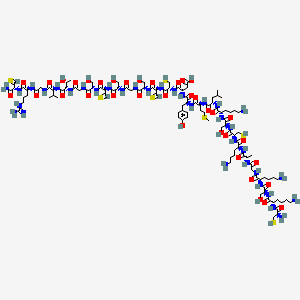
4-Oxo-TEMPO-d16, freies Radikal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-TEMPO-d16, free radical is a stable nitroxyl radical compound. It is a derivative of 2,2,6,6-tetramethylpiperidine and is known for its unique properties, including its stability and reactivity. This compound is often used in various scientific research applications due to its ability to undergo redox reactions and its role as a spin label in electron paramagnetic resonance (EPR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
4-Oxo-TEMPO-d16, free radical has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in oxidation reactions and as a spin label in EPR spectroscopy.
Biology: Employed in studies involving reactive oxygen species (ROS) and as a probe for detecting free radicals.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for oxidative stress-related diseases.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-TEMPO-d16, free radical typically involves the oxidation of 2,2,6,6-tetramethylpiperidine. One common method is the oxidation of 2,2,6,6-tetramethyl-4-piperidone using oxidizing agents such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 4-Oxo-TEMPO-d16, free radical involves large-scale oxidation processes. The use of continuous flow reactors and advanced oxidation techniques ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Oxo-TEMPO-d16, free radical undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form different oxidation states.
Reduction: The compound can be reduced back to its parent amine.
Substitution: It can participate in substitution reactions where the nitroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions include various oxidation states of the compound and substituted derivatives, depending on the reagents and conditions used .
Wirkmechanismus
The mechanism of action of 4-Oxo-TEMPO-d16, free radical involves its ability to undergo redox reactions. The compound can donate or accept electrons, making it an effective catalyst in oxidation-reduction reactions. It interacts with molecular targets such as reactive oxygen species, leading to the formation of stable products. This property is particularly useful in EPR spectroscopy, where it acts as a spin label to study molecular dynamics and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A widely used nitroxyl radical with similar properties but different applications.
4-Methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl: Another derivative with specific uses in oxidation reactions and as a hindered amine light stabilizer.
Uniqueness
4-Oxo-TEMPO-d16, free radical is unique due to its specific isotopic labeling (D16), which makes it particularly useful in studies involving isotopic effects and dynamic nuclear polarization NMR spectroscopy. Its stability and reactivity also make it a valuable tool in various scientific research applications .
Eigenschaften
CAS-Nummer |
36763-53-8 |
|---|---|
Molekularformel |
C9H17NO2 |
Molekulargewicht |
187.33 g/mol |
IUPAC-Name |
3,3,5,5-tetradeuterio-1-hydroxy-2,2,6,6-tetrakis(trideuteriomethyl)piperidin-4-one |
InChI |
InChI=1S/C9H17NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h12H,5-6H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2 |
InChI-Schlüssel |
KMEUSKGEUADGET-NMRSHPDNSA-N |
SMILES |
CC1(CC(=O)CC(N1[O])(C)C)C |
Isomerische SMILES |
[2H]C1(C(=O)C(C(N(C1(C([2H])([2H])[2H])C([2H])([2H])[2H])O)(C([2H])([2H])[2H])C([2H])([2H])[2H])([2H])[2H])[2H] |
Kanonische SMILES |
CC1(CC(=O)CC(N1O)(C)C)C |
Piktogramme |
Environmental Hazard |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride](/img/structure/B1602584.png)

![5-Bromo-3-cyanomethyl-benzo[B]thiophene](/img/structure/B1602587.png)









